N-(2-ethylphenyl)-2,2-diphenylacetamide is a chemical compound with significant applications in organic synthesis and polymer chemistry. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its structural features that include two phenyl groups and an ethyl-substituted aromatic ring, contributing to its unique chemical behavior.
The compound can be synthesized through various chemical methods, primarily involving the reaction of specific precursors under controlled conditions. Its synthesis has been documented in several patents and scientific literature, highlighting its relevance in both industrial and research settings .
N-(2-ethylphenyl)-2,2-diphenylacetamide is classified as an organic compound and falls under the category of amides. Its structure can be represented by the IUPAC name: N-(2-ethylphenyl)-2,2-diphenylacetamide.
The synthesis of N-(2-ethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 2-ethylphenol with diphenylacetic acid. The process may require the use of catalysts such as acids or bases to facilitate the reaction and improve yield.
N-(2-ethylphenyl)-2,2-diphenylacetamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
N-(2-ethylphenyl)-2,2-diphenylacetamide acts primarily as an initiator in nitroxide-mediated living radical polymerization. This mechanism allows for controlled polymerization processes that yield polymers with specific molecular weights and architectures.
The compound's action involves forming stable radicals that propagate polymer chains while maintaining control over the molecular weight distribution. The efficacy of this compound can be influenced by its solubility and functional groups present in its structure .
N-(2-ethylphenyl)-2,2-diphenylacetamide has various applications:
N-(2-Ethylphenyl)-2,2-diphenylacetamide is a synthetic organic compound characterized by a distinct molecular architecture featuring a central acetamide group flanked by three aromatic systems. Its systematic IUPAC name, N-(2-ethylphenyl)-2,2-diphenylacetamide, precisely describes the connectivity: a 2-ethylaniline moiety linked via the nitrogen atom to the carbonyl carbon of a 2,2-diphenylacetyl group. The compound is registered under CAS Number 198337-67-6, providing a unique identifier for chemical databases and regulatory purposes .
Table 1: Nomenclature and Identifiers
Nomenclature System | Name |
---|---|
IUPAC Name | N-(2-ethylphenyl)-2,2-diphenylacetamide |
CAS Registry Number | 198337-67-6 |
Molecular Formula | C₂₂H₂₁NO |
Canonical SMILES | CCC1=CC=CC=C1NC(=O)C(C1=CC=CC=C1)C1=CC=CC=C1 |
InChI Key | OPUBJMBSEUNHEL-UHFFFAOYSA-N |
The molecular structure is further validated by spectroscopic identifiers: The InChIKey OPUBJMBSEUNHEL-UHFFFAOYSA-N
encodes stereochemical and connectivity data, while the Canonical SMILES string specifies the branched alkyl chain (ethyl) ortho to the amide bond on the aniline ring .
This compound belongs to the N-substituted diphenylacetamide class, distinguished by its tertiary acetamide core (–CO–N–) where the carbonyl carbon bears two phenyl groups (gem-diphenyl substitution), and the nitrogen is bonded to a substituted aromatic ring. Key structural features include: